Dibutylcarbamic chloride

Description

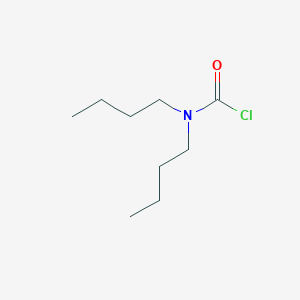

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBZCCZJXCOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158187 | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13358-73-1 | |

| Record name | N,N-Dibutylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Structure, and Applications

Introduction

Dibutylcarbamic chloride, also known as N,N-dibutylcarbamoyl chloride, is a significant chemical intermediate belonging to the class of carbamoyl chlorides.[1] With the chemical formula C9H18ClNO, it serves as a versatile reagent in organic synthesis, primarily for the introduction of the dibutylcarbamoyl moiety.[1][2] This functional group is integral to the structure of various compounds in agrochemicals, pharmaceuticals, and materials science. The reactivity of the acid chloride group makes it a potent electrophile, enabling the formation of carbamates, ureas, and other derivatives.[3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, spectroscopic characteristics, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Molecular Structure and Chemical Identity

The fundamental properties of this compound are dictated by its molecular architecture. The central feature is the carbamoyl chloride group, where a carbonyl group is bonded to both a nitrogen atom and a chlorine atom.

Chemical Identifiers

-

Chemical Name: N,N-Dibutylcarbamoyl chloride[1]

-

Synonyms: Dibutylcarbamic acid chloride, Dibutylcarbamoyl chloride[2][4]

Bonding and Structural Elucidation

The structure consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to two n-butyl groups. The presence of the lone pair on the nitrogen atom allows for resonance delocalization with the adjacent carbonyl group, imparting partial double-bond character to the C-N bond. This resonance contributes to the planarity of the O=C-N framework.

The key reactive site is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. The two butyl chains are flexible alkyl groups that contribute to the compound's overall lipophilicity.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 257-260 °C (lit.) | [2] |

| Density | 0.985 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.456 (lit.) | [2] |

| Flash Point | 110 °C | [2] |

| Water Solubility | Decomposes | [5][6] |

Discussion of Properties: this compound is a high-boiling liquid with a density slightly less than water. Its most critical chemical property is its reactivity with water.[5][6] Like other acyl chlorides, it readily hydrolyzes in the presence of moisture to form dibutylamine, carbon dioxide, and hydrochloric acid.[6] This reactivity necessitates handling and storage under anhydrous conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbamoyl chloride functional group.

-

C=O Stretch: A very strong and sharp absorption band is expected in the range of 1730-1780 cm⁻¹ . This high frequency (compared to ketones or amides) is characteristic of acyl chlorides and is due to the electron-withdrawing effect of the chlorine atom.

-

C-N Stretch: A moderate absorption band is expected around 1350-1450 cm⁻¹ .

-

C-H Stretch: Multiple bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the butyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the four distinct methylene (CH₂) groups and the terminal methyl (CH₃) group of the two equivalent butyl chains.

-

~3.3-3.5 ppm (triplet): Protons on the CH₂ group directly attached to the nitrogen (N-CH₂). These are the most deshielded due to the proximity of the electron-withdrawing nitrogen and carbonyl group.

-

~1.5-1.7 ppm (multiplet): Protons on the second CH₂ group.

-

~1.3-1.5 ppm (multiplet): Protons on the third CH₂ group.

-

~0.9-1.0 ppm (triplet): Protons of the terminal CH₃ group.

-

-

¹³C NMR: The carbon NMR spectrum would provide clear signals for the carbonyl carbon and the carbons of the butyl chains.

-

~165-170 ppm: The carbonyl carbon (C=O) signal, which is highly deshielded.

-

~45-50 ppm: The carbon of the N-CH₂ group.

-

~20-35 ppm: Signals for the other two CH₂ carbons in the butyl chain.

-

~13-15 ppm: The terminal CH₃ carbon.

-

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. The spectrum would also show a characteristic M+2 peak at m/z 193 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would involve the loss of the chlorine atom, butyl groups, and cleavage alpha to the nitrogen.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbamoyl chloride moiety. It is an excellent carbamoylating agent.

Mechanism of Carbamoylation

This compound reacts with nucleophiles (Nu-H) via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion yields the final carbamoylated product and HCl.

Figure 2: General Mechanism for Nucleophilic Acyl Substitution.

Key Synthetic Applications

-

Synthesis of Carbamates: Reaction with alcohols or phenols in the presence of a base (like pyridine or triethylamine to neutralize the HCl byproduct) yields N,N-disubstituted carbamates.[3] Carbamates are crucial functional groups in many pharmaceuticals and pesticides.

-

Synthesis of Ureas: Reaction with primary or secondary amines produces N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted ureas, respectively.

Experimental Protocol: Synthesis of an O-Aryl Carbamate

This protocol describes a general, one-pot procedure for the synthesis of an O-aryl carbamate from a substituted phenol.[7]

Objective: To synthesize an O-Aryl-N,N-dibutylcarbamate.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-nitrophenol)

-

Pyridine (or triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add the substituted phenol (1.0 eq) and anhydrous DCM. Stir until the phenol is completely dissolved.

-

Base Addition: Add pyridine (1.2 eq) to the solution.

-

Carbamoylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-aryl carbamate.

Synthesis of this compound

The most common industrial method for synthesizing carbamoyl chlorides is the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[8]

Reaction: (CH₃CH₂CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂CH₂)₂NCOCl + HCl

This reaction is hazardous due to the extreme toxicity of phosgene and must be conducted with stringent safety precautions in a well-ventilated fume hood or a closed system.[9]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1).[1][10]

-

Primary Hazards: Corrosive, water-reactive.[1][11] Contact with moisture releases toxic and corrosive hydrogen chloride gas.[11][12]

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14] A face shield is recommended when handling larger quantities.

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[12][13]

-

Spill Response: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]

-

Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[11]

Conclusion

This compound is a valuable and highly reactive chemical reagent. Its utility is centered on its ability to act as an efficient carbamoylating agent for a wide range of nucleophiles, providing access to important classes of compounds like carbamates and ureas. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.

- Merck KGaA. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2011). Safety Data Sheet.

- Tuteja, S., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

- Wikipedia. (n.d.). Carbamate.

- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

- ACGIH. (n.d.). DIMETHYL CARBAMOYL CHLORIDE.

- PubChemLite. (n.d.). Dibutylcarbamoyl chloride (C9H18ClNO).

- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

- ResearchGate. (n.d.). Synthetic methods of carbamate synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65741, N,N-Diphenylcarbamic chloride.

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6916, Diethylcarbamoyl chloride.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6598, Dimethylcarbamoyl Chloride.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Dimethylcarbamoyl chloride - Optional[13C NMR] - Spectrum.

- YouTube. (2020). GCSE Chemistry – Ionic Bonding in Calcium Chloride.

- YouTube. (2018). Analysing C13 NMR spectra with IR spectra.

- Google Patents. (n.d.). CN101914026A - Process for preparing didecyl dimethyl ammonium chloride.

- Chemistry LibreTexts. (2023). Coordinate (Dative Covalent) Bonding.

- YouTube. (2019). Covalent Bonding & Structures | A-level Chemistry | OCR, AQA, Edexcel.

- Google Patents. (n.d.). CN106946717A - Benzalkonium chloride monomer synthesis technique.

Sources

- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. DIBUTYLCARBAMYL CHLORIDE | 13358-73-1 [chemicalbook.com]

- 5. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 8. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to Dibutylcarbamic Chloride (CAS No. 13358-73-1) for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Dibutylcarbamic chloride, also known as N,N-dibutylcarbamoyl chloride, is a vital chemical intermediate with the CAS number 13358-73-1. This colorless to pale yellow liquid is a member of the carbamoyl chloride family, characterized by the functional group R₂NC(O)Cl. Its significance in the realms of organic synthesis and pharmaceutical development stems from its utility as a precursor for introducing the dibutylcarbamoyl moiety into a diverse range of molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, tailored for professionals in research and drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and safe handling in a laboratory setting. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 13358-73-1 | |

| Molecular Formula | C₉H₁₈ClNO | |

| Molecular Weight | 191.70 g/mol | |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | 257-260 °C (lit.) | |

| Density | 0.985 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.456 (lit.) | |

| Flash Point | 110 °C | |

| Solubility | Soluble in nonpolar organic solvents. Reacts with water. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N,N-disubstituted carbamoyl chlorides like this compound is most commonly achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent.[1] Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene or diphosgene are often employed in laboratory settings. The following protocol is adapted from established procedures for the synthesis of analogous compounds and represents a robust method for obtaining high-purity this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibutylamine

-

Triphosgene

-

Anhydrous toluene

-

Pyridine (or another suitable non-nucleophilic base)

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer, dissolve dibutylamine (1.0 equivalent) in anhydrous toluene.

-

Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene. Slowly add this solution to the stirred dibutylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of this compound is essential for its use in subsequent synthetic steps, particularly in the context of drug development where purity is paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl groups. The protons on the alpha-carbons to the nitrogen will be deshielded due to the electron-withdrawing effect of the carbamoyl group and will appear as a triplet. The other methylene groups will appear as multiplets, and the terminal methyl groups will be observed as a triplet.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.30-3.40 (t, 4H, -N-CH₂-)

-

δ 1.50-1.65 (m, 4H, -N-CH₂-CH₂-)

-

δ 1.30-1.45 (m, 4H, -CH₂-CH₃)

-

δ 0.90-1.00 (t, 6H, -CH₃)

-

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon and the four unique carbons of the butyl chains. The carbonyl carbon will be significantly downfield.

-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 165-170 (C=O)

-

δ 45-50 (-N-CH₂-)

-

δ 29-32 (-N-CH₂-CH₂-)

-

δ 19-22 (-CH₂-CH₃)

-

δ 13-15 (-CH₃)

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The C-N and C-Cl stretching vibrations will also be present.

-

Predicted FTIR (neat, cm⁻¹):

-

2960-2870 (C-H stretching)

-

1740-1760 (C=O stretching, strong)

-

1465 (C-H bending)

-

1250-1200 (C-N stretching)

-

800-700 (C-Cl stretching)

-

-

Chromatographic Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring reaction progress.

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. Given its reactive nature, care must be taken to avoid degradation in the injector port.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

For less volatile impurities or for monitoring reactions in solution, reverse-phase HPLC can be a suitable method.

Experimental Protocol: HPLC Analysis

-

Instrumentation: Agilent 1260 Infinity II LC System with DAD or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with 50% acetonitrile, increasing to 95% over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of carbamates, ureas, and amides. These functional groups are prevalent in a vast array of pharmaceutically active compounds.

Synthesis of Carbamates and Ureas

Carbamoyl chlorides readily react with alcohols and amines to form carbamates and ureas, respectively.[1] These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The carbamate and urea moieties are important pharmacophores and are also used as protecting groups for amines in multi-step syntheses.

Amide Synthesis

A notable application of this compound is in the synthesis of N,N-disubstituted carboxamides. A patented process describes the one-pot synthesis of N,N-dibutyl morpholine-4-carboxamide by reacting morpholine-4-carboxylic acid with N,N-dibutyl carbamoyl chloride in the presence of pyridine.[4] This reaction proceeds with high yield and purity, highlighting the utility of this compound in creating amide bonds under mild conditions.[4]

Role as a Protecting Group

The carbamoyl group can serve as a protecting group for amines. The resulting carbamate is generally stable to a range of reaction conditions and can be cleaved under specific acidic or basic conditions, or by hydrogenolysis, depending on the nature of the carbamate.

Reactivity and Mechanistic Considerations: The Hydrolysis of this compound

Carbamoyl chlorides are reactive compounds, and their sensitivity to moisture is a critical consideration in their handling and use. They undergo hydrolysis to form the corresponding carbamic acid, which is often unstable and decomposes to the secondary amine and carbon dioxide.[1]

The mechanism of hydrolysis proceeds via a nucleophilic acyl substitution pathway. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the carbamic acid.

Safety and Handling: A Critical Imperative

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and bases. Keep the container tightly sealed.

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for the disposal of this chemical.

Conclusion: A Versatile Tool for Chemical Innovation

This compound, with its well-defined properties and reactivity, serves as a valuable and versatile intermediate in the toolkit of synthetic and medicinal chemists. Its ability to efficiently introduce the dibutylcarbamoyl moiety enables the construction of complex molecules with diverse biological activities. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its successful application in the pursuit of novel therapeutics and chemical entities.

References

- Process for preparation of n,n-di substituted carboxamides. WO2013065059A1.

- Diethylcarbamyl chloride(88-10-8) 1H NMR spectrum. ChemicalBook.

- Process for preparation of n,n-di substituted carboxamides. CN104114531A.

- Diethylcarbamyl chloride(88-10-8) 13C NMR spectrum. ChemicalBook.

- Secondary carbamyl chlorides. US3501523A.

- Method of preparing N,N-dimethyl thiocarbamoyl chloride. EP0355578A1.

- 13 Carbon NMR. University of California, Davis.

- 13C-NMR. University of Wisconsin-Madison.

- 1 H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD 2 Cl 2 and (b) of N-butyl-N-(hydroxymethyl)butan-1aminium chloride (5f) in D 2 O.

- Novel process. WO2007080430A1.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

- 13C Direct Detected NMR for Challenging Systems.

- Correlation between the experimental and calculated ¹³C-NMR chemical shifts (calculated at the B3LYP/6-311++G(2d,2p)//6-311+G(d,p) level of theory) for 9e,f (a = 0.94, b = 1.99, R = 0.998).

- Carbamoyl chloride. Wikipedia.

- Dimethylthiocarbamoyl chloride(16420-13-6) 1H NMR spectrum. ChemicalBook.

- Dimethylcarbamoyl chloride. SpectraBase.

- Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory. IOSR Journal of Applied Chemistry.

- The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed.

- Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory.

- Dialkyl Carbamoyl Chloride (DACC)-Impregnated Dressings for the Prevention of Surgical Site Infections: Experience From a Multi-disciplinary Study in India.

- Dialkyl Carbamoyl Chloride–Coated Dressing Prevents Macrophage and Fibroblast Stimulation via Control of Bacterial Growth: An In Vitro Assay.

Sources

- 1. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR spectrum [chemicalbook.com]

- 2. Diethylcarbamyl chloride(88-10-8) 1H NMR spectrum [chemicalbook.com]

- 3. Diethylcarbamyl chloride(88-10-8) 13C NMR spectrum [chemicalbook.com]

- 4. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N-Dibutylcarbamoyl Chloride

This guide provides a comprehensive technical overview of N,N-Dibutylcarbamoyl chloride, a key reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the compound's nomenclature, properties, synthesis, reactivity, and safe handling protocols. The focus is on providing not just procedural steps but also the causal reasoning behind them, ensuring a deep and practical understanding of this versatile chemical intermediate.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical research. N,N-Dibutylcarbamoyl chloride is systematically named according to IUPAC standards, but is also known by several synonyms in commercial and laboratory contexts.

The definitive IUPAC name for the compound is N,N-dibutylcarbamoyl chloride [1]. This name explicitly defines the structure: a carbamoyl chloride core with two butyl groups attached to the nitrogen atom.

For ease of reference and database searching, its various identifiers are summarized below.

| Identifier Type | Value | Source |

| IUPAC Name | N,N-dibutylcarbamoyl chloride | PubChem[1] |

| CAS Number | 13358-73-1 | PubChem[1] |

| EC Number | 236-410-3 | PubChem[1] |

| Molecular Formula | C9H18ClNO | PubChem[1] |

| Common Synonyms | Dibutylcarbamoyl chloride, Dibutylcarbamyl chloride, N,N-dibutylcarbamyl chloride, Dibutylcarbamic chloride | PubChem[1], ChemicalBook[2] |

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, from selecting appropriate solvents to planning purification strategies.

| Property | Value | Source |

| Molecular Weight | 191.70 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid | Inferred from related compounds[3] |

| Boiling Point | 257-260 °C | ChemicalBook[2] |

| Density | 0.985 g/mL at 25 °C | ChemicalBook[2] |

| Refractive Index (n20/D) | 1.456 | ChemicalBook[2] |

| SMILES | CCCCN(CCCC)C(=O)Cl | PubChem[1] |

| InChIKey | OSWBZCCZJXCOGL-UHFFFAOYSA-N | PubChem[1] |

Synthesis: A Modern, Safety-Conscious Approach

N,N-disubstituted carbamoyl chlorides are valuable intermediates, traditionally synthesized using highly toxic and difficult-to-handle reagents like phosgene gas[4]. Modern synthetic chemistry prioritizes safety and milder conditions, leading to the adoption of phosgene equivalents.

A preferred contemporary method involves the use of chlorocarbonylsulfenyl chloride in a one-pot procedure with the corresponding secondary amine, in this case, di-n-butylamine[4]. This approach circumvents the direct use of phosgene while providing an efficient route to the desired product. The causality behind this choice is twofold: it significantly enhances operator safety and often proceeds under milder reaction conditions.

The overall transformation is illustrated below.

Caption: Synthesis pathway for N,N-dibutylcarbamoyl chloride.

Experimental Protocol: Synthesis of N,N-Dibutylcarbamoyl Chloride

This protocol is adapted from a general and robust procedure for synthesizing N,N-disubstituted carbamoyl chlorides[4]. The self-validating nature of this protocol lies in the careful control of temperature and sequential addition of reagents, which are critical for minimizing side reactions and ensuring high yield.

Materials:

-

Di-n-butylamine (0.47 mol)

-

Chlorocarbonylsulfenyl chloride (0.52 mol)

-

Dichloromethane (DCM), anhydrous (900 mL total)

-

Chlorine (Cl2) gas

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

2 L three-necked round-bottom flask, mechanical stirrer, dropping funnel, gas inlet/outlet, ice bath

Caption: Step-by-step workflow for the synthesis of N,N-Dibutylcarbamoyl chloride.

Procedure:

-

Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet connected to a nitrogen source. The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of anhydrous dichloromethane. Causality: Anhydrous conditions are crucial as carbamoyl chlorides can react with water.

-

Initial Reaction: The solution is stirred and cooled to 0-5 °C in an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise over 1 hour. Causality: Cooling is essential to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Completion & Chlorination: After the addition is complete, the mixture is stirred for another 30 minutes at 0-5 °C. The ice bath is then removed, and chlorine gas is bubbled through the mixture at room temperature for 2 hours[4]. Causality: The final chlorination step converts the intermediate into the stable carbamoyl chloride.

-

Work-up: The reaction mixture is washed sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of water. The organic layer is separated and dried over anhydrous sodium sulfate[4]. Causality: The bicarbonate wash neutralizes any remaining acidic species, and the water wash removes water-soluble impurities.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N,N-dibutylcarbamoyl chloride[4]. Causality: Vacuum distillation is necessary due to the high boiling point of the product, preventing thermal decomposition at atmospheric pressure.

Chemical Reactivity and Synthetic Applications

The synthetic utility of N,N-dibutylcarbamoyl chloride is rooted in the high electrophilicity of its carbonyl carbon. The electron-withdrawing effects of the adjacent chlorine and nitrogen atoms make it a prime target for nucleophilic attack. This reactivity profile makes it an important building block for creating amides, a functional group prevalent in pharmaceuticals.

Carbamoyl chlorides are primarily used as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals[4][5]. A key application is in the formation of N,N-disubstituted carboxamides from carboxylic acids, a reaction often facilitated by an organic tertiary base like pyridine or 1-methyl imidazole[6].

The general reaction with a nucleophile proceeds via a nucleophilic addition-elimination mechanism.

Caption: General reaction of N,N-dibutylcarbamoyl chloride with a nucleophile.

In solvolysis reactions, such as with water or alcohols, N,N-dialkylcarbamoyl chlorides are considered to react via an SN1-like mechanism, where the rate-determining step is the ionization of the chloride ion[7]. However, when reacting with strong nucleophiles like amines or carboxylates in aprotic solvents, a bimolecular pathway is dominant[6][7].

Safety and Handling

Authoritative safety data is non-negotiable for laboratory practice. N,N-Dibutylcarbamoyl chloride is a hazardous substance requiring stringent handling protocols.

GHS Hazard Classification:

The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1[1].

Handling Precautions:

-

All manipulations must be conducted in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as it can hydrolyze. Store in a tightly sealed container in a cool, dry, well-ventilated area.

-

In case of a spill, follow appropriate institutional procedures for corrosive and reactive materials.

This guide provides the foundational knowledge required to handle and utilize N,N-dibutylcarbamoyl chloride effectively and safely in a research and development setting. By understanding the principles behind its synthesis and reactivity, scientists can better innovate and design the next generation of chemical entities.

References

- Title: Dibutylcarbamoyl chloride, Source: PubChem, N

- Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions, Source: Molecules (MDPI), URL:[Link]

- Title: Process for preparation of n,n-di substituted carboxamides, Source: Google Patents (WO2013065059A1)

- Title: Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride, Source: N

- Title: Dimethylcarbamoyl Chloride, Source: PubChem, N

Sources

- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Dibutylcarbamic chloride molecular weight and formula

An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Synthesis, and Applications

Introduction

This compound, also known by its IUPAC name N,N-dibutylcarbamoyl chloride, is a specialized chemical reagent belonging to the carbamoyl chloride class of compounds. Structurally, it is an amide of carbonic acid and a derivative of carbamic acid, characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom, with the nitrogen being substituted with two butyl groups. This unique structure renders the molecule a highly reactive acylating agent, primarily utilized for the introduction of the dibutylcarbamoyl moiety onto various nucleophilic substrates.

In the fields of pharmaceutical science and drug development, reagents like this compound are instrumental. They serve as critical building blocks in the synthesis of complex organic molecules, enabling the formation of stable carbamate and urea linkages. These functional groups are prevalent in a wide array of biologically active compounds. Furthermore, the dibutylcarbamoyl group can function as a protecting group for amines, temporarily masking their reactivity to allow for selective chemical transformations elsewhere in a molecule.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reaction mechanisms, and key applications for researchers and scientists.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO | [2][3] |

| Molecular Weight | 191.70 g/mol | [2][3] |

| IUPAC Name | N,N-dibutylcarbamoyl chloride | [2] |

| CAS Number | 13358-73-1 | [2][3] |

| Appearance | Liquid (Expected) | [3] |

| Boiling Point | 257-260 °C | [3] |

| Density | 0.985 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.456 | [3] |

Synthesis of this compound

The synthesis of N,N-disubstituted carbamoyl chlorides traditionally involves the use of phosgene gas, a highly toxic and hazardous reagent. Modern synthetic chemistry prioritizes the use of safer, more manageable phosgene equivalents.[2] One such established method utilizes chlorocarbonylsulfenyl chloride in a one-pot procedure, which offers milder reaction conditions and circumvents the need for specialized equipment to handle phosgene.[2]

The general pathway involves the reaction of a secondary amine, in this case, di-n-butylamine, with chlorocarbonylsulfenyl chloride to form an intermediate, which is then chlorinated in situ to yield the final carbamoyl chloride product.[2]

Experimental Protocol: Synthesis via Phosgene Equivalent

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted carbamoyl chlorides.[2]

Materials:

-

Di-n-butylamine

-

Chlorocarbonylsulfenyl chloride

-

Dichloromethane (anhydrous)

-

Chlorine gas

-

Nitrogen gas

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet for nitrogen. The system is flushed with nitrogen.

-

Initial Charge: The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of anhydrous dichloromethane.[2]

-

First Addition: The solution is stirred and cooled to 0-5 °C using an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.[2]

-

Stirring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.[2]

-

Chlorination: The ice bath is removed. Chlorine gas is then bubbled through the reaction mixture at room temperature for approximately 2 hours.[2] Progress can be monitored by the change in color of the reaction mixture.

-

Work-up: The mixture is transferred to a separatory funnel and washed sequentially with 200 mL of 5% sodium bicarbonate solution and 200 mL of water.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure N,N-dibutylcarbamoyl chloride.[2]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density, making it susceptible to attack by nucleophiles.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][5][6]

Mechanism:

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol, R'-OH) attacks the electrophilic carbonyl carbon. The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the π-bond of the carbonyl group to break and the electrons to move onto the oxygen atom, forming a tetrahedral intermediate.[5][7]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[4][5]

-

Deprotonation: If the nucleophile was neutral (like an alcohol or amine), the resulting product will be protonated. A weak base, such as another molecule of the nucleophile or a non-nucleophilic base like pyridine, removes the proton to yield the final, neutral carbamate product and a hydrochloride salt.[7]

This mechanism is fundamental to the application of this compound in forming carbamates (from alcohols), ureas (from amines), and other related structures.

Caption: General mechanism for carbamate formation.

Applications in Research and Drug Development

Synthesis of Carbamates and Ureas

The primary application of this compound is the synthesis of N,N-dibutylcarbamates and N,N-dibutyl-N'-substituted ureas. These functional groups are key components in many pharmaceuticals. For example, the carbamate linkage is central to the anti-Alzheimer's drug Rivastigmine, which is synthesized by reacting a phenolic precursor with a carbamoyl chloride.[8] While this specific drug uses N-ethyl,N-methyl carbamoyl chloride, the underlying reaction principle is identical, demonstrating the importance of this reagent class in synthesizing neurologically active agents.

A patent also describes the reaction of N,N-dibutyl carbamoyl chloride with morpholine-4-carboxylic acid in the presence of pyridine to produce N,N-dibutyl morpholine-4-carboxamide, showcasing its utility in creating complex amide structures.[9]

Representative Protocol: Carbamate Synthesis

The following is a general procedure for the synthesis of a carbamate from a phenol, based on a method used for Rivastigmine synthesis.[8]

-

Under a nitrogen atmosphere, add zinc chloride (0.5 mmol) and this compound (1.0 mmol) to anhydrous toluene (5 mL) in a reaction flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the phenolic substrate (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired carbamate.

Amine Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group while other parts of the molecule are modified. This compound can be used for this purpose. The reaction of an amine with this compound forms a stable dibutylcarbamate.[1][10] This carbamate is generally stable to a range of reaction conditions but can be cleaved later to regenerate the free amine. The choice of a specific carbamate protecting group, such as Boc, Cbz, or in this case, a dibutylcarbamate, depends on the overall synthetic strategy and the required orthogonality (i.e., the ability to remove one protecting group without affecting others).[1][10]

Safety and Handling

This compound is classified as a corrosive substance.[2]

-

Hazard Statements: Causes severe skin burns and eye damage (H314) and causes serious eye damage (H318).[2]

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

-

Avoid breathing vapors.

-

Keep away from water and moisture, as it can react to form corrosive hydrogen chloride gas.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and strong oxidizing agents.

-

Conclusion

This compound is a valuable and reactive reagent for the synthesis of carbamates and ureas and for the protection of amines. Its utility is well-established in the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding its physicochemical properties, synthetic routes, and reaction mechanisms is crucial for its effective and safe application in the research and development laboratory. By employing modern, safer synthetic methods and adhering to strict safety protocols, researchers can effectively leverage the reactivity of this compound to advance their synthetic targets.

References

- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

- Clark, J. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.

- Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides.

- Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.

- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. National Center for Biotechnology Information.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Dibutylcarbamic chloride boiling point and density

An In-Depth Technical Guide to Dibutylcarbamic Chloride: Properties, Synthesis, and Applications

Introduction

This compound, also known as N,N-dibutylcarbamoyl chloride, is a reactive organic compound with significant utility in synthetic chemistry. As a member of the carbamoyl chloride class, it serves as a crucial intermediate for the introduction of the dibutylcarbamoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety and handling information for laboratory professionals.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of this compound determine its behavior in reactions, the conditions required for its storage, and the appropriate methods for its handling.[1]

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below for ease of reference. This data is critical for planning synthetic routes and for purification procedures.

| Property | Value | Source |

| CAS Number | 13358-73-1 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO | [1][2] |

| Molecular Weight | 191.70 g/mol | [1][2] |

| Boiling Point | 257-260 °C (lit.) | [2] |

| Density | 0.985 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.456 (lit.) | [2] |

| Appearance | Liquid |

Experimental Determination of Properties: The Rationale

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound with a high boiling point, distillation under atmospheric pressure is the standard method for both purification and boiling point determination. The reported range of 257-260 °C indicates the temperatures between which the compound distills.[2] The choice of this method is based on its directness and accuracy for non-heat-sensitive compounds. A key consideration is to ensure a slow, steady heating rate and accurate temperature monitoring of the vapor phase to obtain a reliable reading.

Density Measurement: Density is a fundamental physical property representing mass per unit volume. For a liquid like this compound, density is typically determined using a pycnometer or a digital density meter at a specified temperature (commonly 25 °C).[2] The pycnometer method involves precisely weighing a known volume of the liquid. This method is chosen for its high precision. It is a self-validating system because consistent results from multiple measurements confirm the accuracy of the technique and the purity of the sample.

Synthesis of this compound

Carbamoyl chlorides are most commonly synthesized by the reaction of a secondary amine with phosgene or a phosgene equivalent.[3] This method is highly efficient and provides a direct route to the desired product. The following protocol outlines a representative procedure for the synthesis of this compound from dibutylamine.

Experimental Workflow Diagram

The diagram below illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a general method for carbamoyl chloride synthesis.[3] Extreme caution must be exercised as phosgene is highly toxic. All operations must be performed in a certified chemical fume hood.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and an outlet leading to a scrubber (e.g., containing aqueous sodium hydroxide) to neutralize excess phosgene and HCl gas.

-

Charging Reactants: Charge the flask with a solution of dibutylamine in an inert solvent like toluene.

-

Phosgene Addition: While stirring vigorously, add a solution of phosgene (e.g., 20% in toluene) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature with an external cooling bath as needed.

-

Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.

-

Purging: Once the reaction is complete, bubble dry nitrogen through the solution to remove any unreacted phosgene and HCl into the scrubber.

-

Isolation: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final this compound as an oil. The purity should be confirmed by analytical methods like NMR spectroscopy.

Applications in Research and Drug Development

While specific applications of this compound are proprietary or found within patent literature, the carbamoyl chloride functional group is a well-established reactive handle in medicinal chemistry and drug discovery.[4]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): Carbamoyl chlorides are used to synthesize carbamates, ureas, and other related functionalities which are common motifs in a wide array of pharmaceuticals. The dibutyl groups can modulate properties such as lipophilicity, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Prodrug Strategies: The carbamoyl moiety can be used to link a drug to a promoiety, creating a prodrug that may have improved bioavailability or targeted delivery. The linkage can be designed to be cleaved in vivo to release the active drug.

-

Chemical Biology Probes: this compound can be used to derivatize biomolecules or small molecule ligands to create chemical probes for studying biological systems.

-

"Click Chemistry" and Bioconjugation: The reactivity of the carbamoyl chloride allows it to participate in reactions that form stable covalent bonds, a principle that is foundational to bioconjugation techniques used in drug development and diagnostics.[5]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is corrosive and causes severe skin burns and serious eye damage.[1][6] It is harmful if swallowed or inhaled.[7] The compound is also sensitive to moisture and will hydrolyze to release dibutylamine and hydrochloric acid.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6][9]

References

- National Center for Biotechnology Information. (n.d.). Dibutylcarbamoyl chloride. PubChem.

- National Center for Biotechnology Information. (n.d.). Diethylcarbamoyl chloride. PubChem.

- National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl Chloride. PubChem.

- Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride.

- Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical Reviews, 113(7), 4905-4979.

- G., S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112339.

- National Center for Biotechnology Information. (n.d.). N,N-Diphenylcarbamic chloride. PubChem.

Sources

- 1. Dibutylcarbamoyl chloride | C9H18ClNO | CID 83371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13358-73-1 CAS MSDS (DIBUTYLCARBAMYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry for drug development and diverse chemical-biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Dibutylcarbamic chloride safety data sheet (SDS) information

Starting Data Collection

I've initiated a thorough search for Safety Data Sheets on dibutylcarbamic chloride, focusing on hazard identification and safety measures. My initial focus includes gathering information on first-aid and fire-fighting protocols to ensure a safe and responsible assessment. I'm prioritizing authoritative sources to build a robust foundation of data.

Defining the Scope

I'm now expanding my data collection to include detailed analyses of handling, storage, and exposure control. My goal is to synthesize this information into structured protocols and visually represent critical safety workflows. I am moving towards creating diagrams for emergency response and integrating all data into the guide, citing all references to remain accurate.

Expanding Search Parameters

I'm now widening my Google search for Safety Data Sheets on this compound, aiming for complete coverage of hazard identification, first-aid, firefighting, handling, storage, exposure control, personal protective equipment, and toxicology. I intend to analyze and synthesize the data logically, starting with an overview and hazard breakdown. The goal is to develop structured protocols and visually represent safety workflows.

An In-depth Technical Guide on the Handling and Storage of Dibutylcarbamic Chloride

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring both experimental success and laboratory safety. Dibutylcarbamic chloride (DBCC), a key reagent in various synthetic pathways, requires a comprehensive understanding of its properties to mitigate risks. This guide provides an in-depth analysis of the handling and storage precautions for this compound, grounded in established safety protocols and chemical principles.

Understanding the Inherent Risks of this compound

This compound (CAS No. 13358-73-1) is a corrosive and moisture-sensitive compound.[1][2] Its hazardous nature stems primarily from its reactivity, particularly with nucleophiles such as water. Contact with moisture leads to a rapid hydrolysis reaction, producing dibutylamine, carbon dioxide, and corrosive hydrogen chloride gas.[2] This reaction is not only detrimental to the integrity of the reagent but also poses a significant inhalation hazard.

The primary hazards associated with this compound are:

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][2]

-

Moisture Sensitivity: Reacts with water and moist air, releasing corrosive hydrogen chloride gas.[2]

-

Inhalation Toxicity: Inhalation of dust or its decomposition products can cause severe irritation and burns to the respiratory tract.[2]

-

Ingestion Toxicity: Harmful if swallowed, causing burns to the mouth, throat, and stomach.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H18ClNO | [1][3] |

| Molecular Weight | 191.70 g/mol | [1] |

| Appearance | Beige solid | [4] |

| Melting Point | 81 - 85 °C | [4] |

| Boiling Point | 257-260 °C | [3] |

| Density | 0.985 g/mL at 25 °C | [3] |

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Due to the corrosive nature of this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling the solid compound. Always inspect gloves for any signs of degradation or perforation before use.[2][4]

-

Eye and Face Protection: Tight-fitting safety goggles are the minimum requirement. Given the severe risk of eye damage, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[4]

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[4]

-

Respiratory Protection: All handling of this compound solid should be conducted within a certified chemical fume hood to prevent inhalation of dust and potential decomposition products.[2][4]

Logical Flow for Donning PPE

Caption: Sequential process for donning appropriate PPE.

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is critical to prevent exposure and maintain the integrity of the reagent.

General Handling Precautions

-

Always handle this compound in a well-ventilated chemical fume hood.[4]

-

Avoid the formation of dust when handling the solid.[4]

-

Ensure that all equipment is dry before use to prevent reaction with moisture.

-

Keep the container tightly closed when not in use.[2]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of any moisture. Assemble all necessary equipment, including a clean, dry weighing vessel, spatula, and the container of this compound.

-

Inert Atmosphere: If the experiment is highly sensitive to moisture, consider performing the weighing and dispensing in a glove box under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Carefully open the container of this compound inside the fume hood. Using a clean, dry spatula, transfer the desired amount of the solid to the weighing vessel.

-

Sealing: Immediately and securely close the container of this compound.

-

Cleanup: Clean any residual solid from the spatula and work surface using a dry wipe. Dispose of the wipe in a designated hazardous waste container.

Storage Requirements: Maintaining Chemical Integrity

The stability of this compound is highly dependent on the storage conditions. Improper storage can lead to degradation of the compound and the creation of a hazardous environment.

-

Moisture Control: Store in a tightly sealed container in a dry and cool place.[2] The use of a desiccator is recommended for long-term storage.

-

Inert Atmosphere: For optimal stability, store under an inert atmosphere such as nitrogen or argon.[2]

-

Temperature: Store at room temperature, away from direct sunlight and heat sources.[3]

-

Incompatible Materials: Store separately from bases, strong oxidizing agents, and alcohols.[2]

-

Segregation: Store in a designated corrosives cabinet.[2]

Decision Tree for Proper Storage

Caption: Logical steps for ensuring safe and effective storage.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: In a chemical fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. Clean the spill area with a dry cloth, followed by a damp cloth if necessary.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material using a method that avoids dust formation and place it in a suitable container for disposal.[4]

Waste Disposal

This compound is considered hazardous waste.[4] All waste materials, including empty containers and contaminated wipes, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or pour it down the drain.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a thorough understanding of its chemical properties and associated hazards. By implementing the stringent handling, storage, and emergency procedures outlined in this guide, scientists can mitigate the risks and ensure a safe laboratory environment.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83371, Dibutylcarbamoyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet: Diphenylcarbamyl chloride. [Link]

Sources

A Technical Guide to the Reactivity of Dibutylcarbamic Chloride with Nucleophiles

Abstract

Dibutylcarbamic chloride (DBCC) is a versatile electrophilic reagent widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. As a member of the carbamoyl chloride family, its reactivity is dominated by the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic attack. This technical guide provides an in-depth exploration of the reactivity of DBCC with a range of common nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based species. We will dissect the underlying principles of the nucleophilic acyl substitution mechanism, discuss critical reaction parameters, provide field-proven experimental protocols, and highlight the significance of the resulting carbamate, urea, and thiocarbamate products in modern drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of DBCC's synthetic utility.

Introduction to this compound: A Workhorse Reagent

N,N-Dibutylcarbamic chloride, often referred to as dibutylcarbamoyl chloride, is a valuable synthetic intermediate.[1] Its structure features a central carbonyl group bonded to a chlorine atom and a di-n-butyl-substituted nitrogen atom. This arrangement creates a highly polarized carbonyl carbon, which is the epicenter of the molecule's reactivity.

The steric bulk provided by the two butyl groups plays a significant role in modulating the reagent's reactivity compared to smaller analogues like dimethylcarbamic chloride. While highly reactive, it is generally more manageable and selective. Its primary utility lies in its ability to transfer the dibutylcarbamoyl moiety (Bu₂N-C(O)-) to nucleophilic substrates, forming stable covalent bonds. This reaction is fundamental to the synthesis of two critical functional groups in medicinal chemistry: carbamates and ureas .

Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO | [2] |

| Molecular Weight | 191.70 g/mol | [1] |

| Appearance | Colorless to yellow liquid | Inferred from analogues[3] |

| Boiling Point | 257-260 °C | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.456 | [2] |

| Stability | Moisture-sensitive; hydrolyzes in water | [3][4] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1] It is imperative to handle this reagent within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[4] Due to its reactivity with water, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from moisture.[4] Reaction vessels should be oven- or flame-dried before use.

The Cornerstone of Reactivity: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed through a classic nucleophilic addition-elimination mechanism .[5][6] This two-step pathway is characteristic of acyl chlorides and other reactive carboxylic acid derivatives.[7]

Causality of the Mechanism:

-

Electrophilicity: The carbonyl carbon of DBCC bears a significant partial positive charge (δ+) due to the electron-withdrawing inductive effects of both the highly electronegative oxygen and chlorine atoms.[6] This makes it an excellent target for electron-rich nucleophiles.

-

Nucleophilic Attack (Addition): A nucleophile (Nu-H) uses its lone pair of electrons to attack the electrophilic carbonyl carbon. This addition step breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a transient, sp³-hybridized tetrahedral intermediate .[8][9]

-

Carbonyl Reformation (Elimination): The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. This concerted step provides the driving force to expel the most stable leaving group.

-

Leaving Group Departure: Chloride (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), meaning it is stable on its own. Its departure restores the sp² hybridization of the carbonyl carbon.[8]

-

Deprotonation: The resulting product is often protonated and carries a positive charge. A mild base, frequently a second equivalent of the nucleophile itself or an added scavenger like pyridine, removes the proton to yield the final, neutral product and a salt byproduct (e.g., pyridinium chloride).[7]

}

Figure 1. General mechanism for the reaction of DBCC with nucleophiles.

Reactivity Profile with Key Nucleophile Classes

The outcome of the reaction with DBCC is dictated by the nature of the attacking nucleophile.

O-Nucleophiles: Synthesis of Carbamates

Alcohols and phenols react readily with this compound to form O-alkyl/O-aryl dibutylcarbamates.[10] These reactions are typically exothermic.[9] Carbamates are prevalent motifs in pharmaceuticals, such as the anti-Alzheimer's drug Rivastigmine, underscoring the importance of this transformation.[10]

-

Mechanism Insight: The reaction proceeds via the general mechanism outlined above. To drive the reaction to completion and prevent the accumulation of corrosive HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is almost always included.[7] The base acts as an acid scavenger.

-

Catalysis: Recent studies have shown that Lewis acids like zinc chloride (ZnCl₂) can effectively catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols, providing an alternative to traditional base-mediated methods.[10]

This protocol is a representative example of carbamate formation.

-